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Compound of Interest

Compound Name:
2,6-Difluoro-4-hydroxybenzyl

alcohol

Cat. No.: B1322694 Get Quote

An In-depth Technical Guide to 2,6-Difluoro-4-
hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analysis of 2,6-Difluoro-4-hydroxybenzyl alcohol. The information is intended to support

research and development activities, particularly in the field of medicinal chemistry and drug

discovery.

Chemical Structure and Properties
2,6-Difluoro-4-hydroxybenzyl alcohol, with the IUPAC name 3,5-Difluoro-4-

(hydroxymethyl)phenol, is an aromatic organic compound. Its structure consists of a benzene

ring substituted with two fluorine atoms at positions 2 and 6, a hydroxyl group at position 4, and

a hydroxymethyl group at position 1.

Chemical Structure:
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(Image generated for illustrative purposes)

The physical and chemical properties of 2,6-Difluoro-4-hydroxybenzyl alcohol are

summarized in the table below.

Property Value Reference

CAS Number 438049-36-6 [1]

Molecular Formula C₇H₆F₂O₂

Molecular Weight 160.12 g/mol [1]

Appearance
White to yellow powder or

crystals

Purity ≥95% - 97% [1]

Storage
Inert atmosphere, room

temperature

Spectroscopic Analysis
While specific experimental spectra for 2,6-Difluoro-4-hydroxybenzyl alcohol are not readily

available in the literature, the expected spectral characteristics can be predicted based on the

analysis of similar compounds and the known effects of its functional groups.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methylene protons of the hydroxymethyl group, and the protons of the two

hydroxyl groups. The aromatic protons would likely appear as a triplet due to coupling with
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the two equivalent fluorine atoms. The chemical shifts will be influenced by the electron-

withdrawing fluorine atoms and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR spectrum would display signals for the different carbon atoms in

the molecule. The carbons attached to the fluorine atoms would show characteristic splitting

(C-F coupling). The chemical shifts of the aromatic carbons are influenced by the

substituents.[2]

Predicted ¹H and ¹³C NMR Data

Type
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR ~6.7-7.0 t (triplet) Aromatic protons (2H)

~4.6 s (singlet)
Methylene protons (-

CH₂OH) (2H)

Variable br s (broad singlet)
Phenolic hydroxyl

proton (-OH) (1H)

Variable t (triplet)
Alcoholic hydroxyl

proton (-CH₂OH) (1H)

¹³C NMR ~160 (C-F) d (doublet)
Aromatic carbons

attached to fluorine

~140 (C-OH) s (singlet)

Aromatic carbon

attached to the

phenolic -OH

~115 (C-CH₂OH) t (triplet)

Aromatic carbon

attached to the

hydroxymethyl group

~110 (C-H) t (triplet)
Aromatic carbons

attached to hydrogen

~60 (-CH₂OH) s (singlet) Methylene carbon

2.2 Infrared (IR) Spectroscopy
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The IR spectrum of 2,6-Difluoro-4-hydroxybenzyl alcohol is expected to show characteristic

absorption bands for the hydroxyl, C-O, C-F, and aromatic C-H bonds.

Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (alcohol & phenol) 3200-3600 Strong, Broad

Aromatic C-H stretch 3000-3100 Medium

C-O stretch (alcohol & phenol) 1000-1260 Strong

C-F stretch 1000-1400 Strong

Aromatic C=C stretch 1400-1600 Medium

2.3 Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), alcohols often undergo

fragmentation through alpha-cleavage and dehydration.[3] Aromatic alcohols, however, tend to

show a more prominent molecular ion peak due to the stability of the aromatic ring.[4]

Predicted Mass Spectrometry Fragmentation

m/z Fragment Notes

160 [M]⁺ Molecular ion peak

142 [M - H₂O]⁺ Loss of water (dehydration)

131 [M - CHO]⁺ Loss of a formyl radical

129 [M - CH₂OH]⁺
Loss of the hydroxymethyl

radical

Experimental Protocols
3.1 Proposed Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol
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A specific, detailed synthesis protocol for 2,6-Difluoro-4-hydroxybenzyl alcohol is not widely

published. However, a plausible synthetic route can be adapted from general methods for the

preparation of hydroxybenzyl alcohols.[5][6] This proposed method involves the reaction of 3,5-

difluorophenol with formaldehyde under basic conditions.

Proposed Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol

3,5-Difluorophenol

Reaction Mixture

Formaldehyde

Base (e.g., NaOH)

Solvent (e.g., Water)

Neutralization
(e.g., with HCl)

Extraction
(e.g., with Ethyl Acetate)

Purification
(Chromatography)

2,6-Difluoro-4-
hydroxybenzyl alcohol

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2,6-Difluoro-4-hydroxybenzyl alcohol.

Protocol:

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol in an aqueous solution

of a base, such as sodium hydroxide.

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde

dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC).

Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable

acid (e.g., hydrochloric acid).
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Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl

acetate.

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate),

filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

3.2 Spectroscopic Analysis Protocols

NMR Spectroscopy:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

Process the data to obtain chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide and pressing it into a thin disk.

Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt

plates (e.g., NaCl).

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by Gas Chromatography (GC-MS).

Ionize the sample using a suitable method, such as Electron Ionization (EI).

Analyze the resulting fragments using a mass analyzer to obtain the mass-to-charge ratio

(m/z) of the ions.
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Applications in Drug Development
The 2,6-difluoro substitution pattern on a benzene ring is a key feature in various biologically

active molecules. For instance, 2,6-difluorobenzamide derivatives have been identified as

inhibitors of the bacterial cell division protein FtsZ. FtsZ is an essential and highly conserved

protein in bacteria, making it an attractive target for the development of new antibiotics. Given

that 2,6-Difluoro-4-hydroxybenzyl alcohol shares the core 2,6-difluorophenyl moiety, it

represents a valuable building block for the synthesis of novel FtsZ inhibitors and other

potential therapeutic agents. Its hydroxyl and hydroxymethyl groups provide versatile handles

for further chemical modifications to explore structure-activity relationships and optimize

pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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